molecular formula C18H16N2O4S B11542884 (4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid

(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid

Cat. No.: B11542884
M. Wt: 356.4 g/mol
InChI Key: XBGCOKHJNUDFNA-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a cyano group, a cyclopenta[b]thiophene moiety, and a methoxyphenoxyacetic acid group

Preparation Methods

The synthesis of 2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Formation of the imino group: This can be done through the reaction of the cyano group with suitable amines under controlled conditions.

    Attachment of the methoxyphenoxyacetic acid group: This step involves the esterification or amidation of the intermediate compound with methoxyphenoxyacetic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.

Scientific Research Applications

2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The cyano group and the imino group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID can be compared with other similar compounds, such as:

    2-Amino-3-cyano-4H-chromenes: These compounds share the cyano group and have similar biological activities.

    4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are used in similar applications.

    Thiophene derivatives: These compounds share the thiophene ring and have diverse applications in chemistry and biology.

The uniqueness of 2-{4-[(E)-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}IMINO)METHYL]-2-METHOXYPHENOXY}ACETIC ACID lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[(E)-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)iminomethyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C18H16N2O4S/c1-23-15-7-11(5-6-14(15)24-10-17(21)22)9-20-18-13(8-19)12-3-2-4-16(12)25-18/h5-7,9H,2-4,10H2,1H3,(H,21,22)/b20-9+

InChI Key

XBGCOKHJNUDFNA-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCC3)C#N)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCC3)C#N)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.